An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Propylpyrimidine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Propylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-propylpyrimidine. In the absence of comprehensive, publicly available experimental spectra for this specific compound, this document synthesizes data from analogous structures and established principles of NMR spectroscopy to offer a robust predictive analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of 2-propylpyrimidine in research and development settings.
Introduction: The Role of NMR in Heterocyclic Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For nitrogen-containing heterocyclic compounds like pyrimidines, which form the core of numerous pharmaceuticals and biologically active molecules, NMR is crucial for unambiguous structure elucidation and stereochemical analysis. The precise chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra allow for the detailed mapping of the electronic environment of each atom within a molecule, revealing key information about substituent effects and molecular conformation.
Predicted ¹H NMR Spectral Data for 2-Propylpyrimidine
The predicted ¹H NMR spectrum of 2-propylpyrimidine is characterized by signals corresponding to the protons of the pyrimidine ring and the propyl substituent. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the shielding effects of the alkyl chain.
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for 2-Propylpyrimidine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4, H-6 | ~8.7 | Doublet | ~4.9 |
| H-5 | ~7.2 | Triplet | ~4.9 |
| α-CH₂ (propyl) | ~2.9 | Triplet | ~7.5 |
| β-CH₂ (propyl) | ~1.8 | Sextet | ~7.5 |
| γ-CH₃ (propyl) | ~1.0 | Triplet | ~7.5 |
Rationale for Predictions:
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Pyrimidine Ring Protons: The chemical shifts of the pyrimidine ring protons are predicted based on data for the parent pyrimidine and 2-methylpyrimidine. In unsubstituted pyrimidine, the H-2, H-4/H-6, and H-5 protons appear at approximately 9.26, 8.78, and 7.36 ppm, respectively[1]. The introduction of an alkyl group at the C-2 position is expected to cause an upfield shift for the adjacent H-4 and H-6 protons due to its electron-donating nature. For instance, in 2-methylpyrimidine, the H-4/H-6 protons are observed at ~8.68 ppm, and the H-5 proton at ~7.23 ppm[2]. A similar, slightly more pronounced, effect is anticipated for the propyl group.
-
Propyl Group Protons: The chemical shifts of the propyl group are predicted based on typical values for alkyl chains attached to an aromatic system, such as in n-propylbenzene[3][4][5]. The α-methylene (CH₂) protons, being directly attached to the electron-withdrawing pyrimidine ring, will be the most deshielded. The β-methylene (CH₂) and γ-methyl (CH₃) protons will appear progressively more upfield.
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Coupling Constants: The coupling constant between H-4 and H-5, and H-5 and H-6 in the pyrimidine ring is expected to be around 4.9 Hz, consistent with values reported for similar pyrimidine systems[2]. The vicinal coupling between the protons of the propyl chain is predicted to be approximately 7.5 Hz, a typical value for freely rotating alkyl chains.
Predicted ¹³C NMR Spectral Data for 2-Propylpyrimidine
The predicted ¹³C NMR spectrum of 2-propylpyrimidine will show distinct signals for the three unique carbons of the pyrimidine ring and the three carbons of the propyl substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Propylpyrimidine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~165 |
| C-4, C-6 | ~157 |
| C-5 | ~119 |
| α-CH₂ (propyl) | ~38 |
| β-CH₂ (propyl) | ~23 |
| γ-CH₃ (propyl) | ~14 |
Rationale for Predictions:
-
Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are estimated from data for pyrimidine and the known effects of alkyl substitution[6]. In pyrimidine, C-2, C-4/C-6, and C-5 resonate at approximately 159.7, 157.1, and 121.8 ppm, respectively. An alkyl group at the C-2 position will significantly deshield this carbon. The effect on C-4/C-6 and C-5 is expected to be less pronounced.
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Propyl Group Carbons: The chemical shifts for the propyl group carbons are based on data for similar alkyl-substituted aromatic compounds[7]. The α-carbon will be the most deshielded due to its direct attachment to the heterocyclic ring.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of 2-propylpyrimidine, the following experimental protocol is recommended.
1. Sample Preparation
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Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used if solubility is an issue. Be aware that the choice of solvent can influence chemical shifts[2][8][9][10][11].
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-100 mg) is preferable.
-
Procedure:
-
Weigh the desired amount of 2-propylpyrimidine directly into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
Caption: Workflow for NMR sample preparation.
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
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Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR Parameters:
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Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Advanced 2D NMR Techniques for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap or complex coupling patterns, 2D NMR experiments are invaluable[12][13][14][15].
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. Cross-peaks will be observed between H-4/H-6 and H-5, as well as between the adjacent protons of the propyl group (α-CH₂ and β-CH₂, β-CH₂ and γ-CH₃).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will definitively link each proton signal to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the propyl group and the pyrimidine ring (e.g., a correlation between the α-CH₂ protons and C-2 of the pyrimidine ring).
Caption: Application of 2D NMR for structural confirmation.
Conclusion
This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis for 2-propylpyrimidine, grounded in the established principles of NMR spectroscopy and comparative data from analogous molecules. The detailed experimental protocols and recommendations for advanced 2D NMR techniques offer a robust framework for researchers and scientists to confidently identify and characterize this compound. The provided information is intended to facilitate drug development and quality control processes where 2-propylpyrimidine is a key intermediate or final product.
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